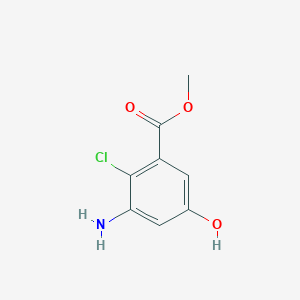

Methyl 3-amino-2-chloro-5-hydroxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-amino-2-chloro-5-hydroxybenzoate is an organic compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . . This compound is a derivative of salicylic acid and is characterized by the presence of an amino group, a chloro group, and a hydroxyl group on the benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2-chloro-5-hydroxybenzoate can be synthesized from methyl 5-chloro-2-hydroxy-3-nitrobenzoate . The synthesis involves the reduction of the nitro group to an amino group. The reaction typically requires a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete reduction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-amino-2-chloro-5-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the amino group can be reduced to a primary amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the chloro group with a hydroxyl group.

Electrophilic Substitution: Reagents such as bromine or chlorine can be used to introduce additional halogen atoms onto the benzene ring.

Major Products Formed

Aplicaciones Científicas De Investigación

Methyl 3-amino-2-chloro-5-hydroxybenzoate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of methyl 3-amino-2-chloro-5-hydroxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the presence of the amino and hydroxyl groups allows the compound to form hydrogen bonds with target proteins, enhancing its binding affinity .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-amino-5-chloro-2-hydroxybenzoate: This compound is structurally similar but differs in the position of the amino and chloro groups.

Methyl 2-amino-5-hydroxybenzoate: This compound has an amino group at the 2-position and a hydroxyl group at the 5-position.

Uniqueness

Methyl 3-amino-2-chloro-5-hydroxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Actividad Biológica

Methyl 3-amino-2-chloro-5-hydroxybenzoate, also known as methyl 3-amino-5-chloro-2-hydroxybenzoate, is an organic compound with notable biological activities. This article delves into its antimicrobial and anti-inflammatory properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C_10H_10ClN_O_3 and a molecular weight of 201.61 g/mol. The compound features a benzoate structure with an amino group, a chloro group, and a hydroxy group attached to the aromatic ring. It appears as a pale brown to brown solid with a melting point range of 71-73 °C and is slightly soluble in dimethyl sulfoxide and methanol, indicating moderate polarity due to its diverse functional groups.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Compounds with similar structures have been shown to possess activity against various pathogens, including bacteria and fungi. The presence of the amino and chloro groups may enhance its bioactivity by influencing interactions within biological systems .

Table 1: Antimicrobial Activity of this compound

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Bacteria | Inhibition of growth | |

| Fungi | Antifungal activity |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory activity . It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways. This suggests potential applications in treating conditions characterized by inflammation .

Table 2: Anti-inflammatory Effects

| Mechanism of Action | Effect Observed | Reference |

|---|---|---|

| COX Inhibition | Reduced inflammation | |

| Cytokine Suppression | Decreased levels of TNF-α |

Synthesis Methods

The synthesis of this compound typically involves the reduction of its nitro precursor. A common synthetic route includes the following steps:

- Nitration : Starting with a suitable benzoic acid derivative.

- Reduction : Converting the nitro group to an amino group.

- Chlorination : Introducing the chloro substituent at the appropriate position on the aromatic ring.

These reactions are crucial for developing derivatives or modifying the compound for specific applications.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes.

- Inflammation Model Studies : In animal models, administration of this compound resulted in decreased inflammation markers in conditions such as arthritis, indicating its potential as an anti-inflammatory agent .

Propiedades

Fórmula molecular |

C8H8ClNO3 |

|---|---|

Peso molecular |

201.61 g/mol |

Nombre IUPAC |

methyl 3-amino-2-chloro-5-hydroxybenzoate |

InChI |

InChI=1S/C8H8ClNO3/c1-13-8(12)5-2-4(11)3-6(10)7(5)9/h2-3,11H,10H2,1H3 |

Clave InChI |

IWWVWJLNODYQAP-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=C(C(=CC(=C1)O)N)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.